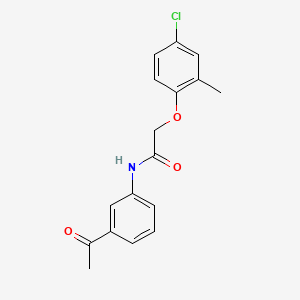

N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Description

N-(3-Acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with chlorine and methyl groups at the 4- and 2-positions, respectively. The acetamide moiety is further functionalized with a 3-acetylphenyl group.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-11-8-14(18)6-7-16(11)22-10-17(21)19-15-5-3-4-13(9-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGYHHKEYVIRLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a compound with a unique chemical structure that has garnered interest for its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features:

- Molecular Formula : C16H16ClNO3

- Molecular Weight : Approximately 317.77 g/mol

- Functional Groups : Acetyl group, chloro-substituted methylphenoxy moiety, and an acetamide group.

This structural composition suggests potential interactions with various biological targets, although specific mechanisms of action remain largely unexplored.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, lead compounds in related studies have demonstrated high in vitro potency against cancer cell lines, including melanoma and chronic myeloid leukemia (CML) .

Case Study Example :

- Lead Compound : A derivative with an IC50 of 900 nM was identified in a series of synthesized analogues, showcasing promising activity against various cancer models .

Anti-inflammatory Potential

Preliminary studies suggest that similar compounds may possess anti-inflammatory properties. For example, derivatives tested against COX enzymes showed inhibition of prostaglandin E2 production, indicating potential therapeutic applications in inflammatory diseases .

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| Compound A | 700 | Inhibitor of 17β-HSD Type 3 |

| Compound B | 900 | Anticancer activity against CML |

| This compound | TBD | Potential anti-inflammatory effects |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups, such as chlorine, has been associated with enhanced anticancer activity in related compounds .

Key Findings:

- Compounds with chloro substitutions exhibited higher potency against cancer cell lines.

- The presence of acetyl and acetamide groups may influence the compound's binding affinity to biological targets.

Future Directions for Research

Further research is necessary to elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:

- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).

- In vivo studies to evaluate therapeutic efficacy in animal models.

- Exploration of combinatorial therapies utilizing this compound alongside established anticancer agents.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and its analogues exhibit significant anticancer properties. Compounds with similar structures have shown high in vitro potency against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML).

Case Study Example :

- Lead Compound : A derivative demonstrated an IC50 of 900 nM against CML cell lines, indicating promising anticancer activity. This suggests that modifications to the structure can enhance efficacy against specific cancer types.

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| Compound A | 700 | Inhibitor of 17β-HSD Type 3 |

| Compound B | 900 | Anticancer activity against CML |

| This compound | TBD | Potential anti-inflammatory effects |

Anti-inflammatory Potential

Preliminary studies suggest that similar compounds may possess anti-inflammatory properties. For example, derivatives tested against cyclooxygenase (COX) enzymes showed inhibition of prostaglandin E2 production, indicating potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups, such as chlorine, has been associated with enhanced anticancer activity in related compounds.

Key Findings :

- Compounds with chloro substitutions exhibited higher potency against cancer cell lines.

- The presence of acetyl and acetamide groups may influence the compound's binding affinity to biological targets.

Future Directions for Research

Further research is necessary to elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:

- Pharmacokinetic Studies : Assessing absorption, distribution, metabolism, and excretion (ADME).

- In Vivo Studies : Evaluating therapeutic efficacy in animal models.

- Combinatorial Therapies : Exploring the use of this compound alongside established anticancer agents to enhance therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Shared Phenoxy-Acetamide Backbone

The following compounds share the 2-(4-chloro-2-methylphenoxy)acetamide core but differ in the substituents on the acetamide nitrogen:

Key Observations :

- Substituent Impact: The nitrogen substituent dictates target specificity. For example, Ani9’s 2-methoxybenzylideneamino group confers selectivity for TMEM16A, while WH7’s triazole moiety enables auxin-like signaling .

Functional Analogues with Phenoxy-Acetamide Motifs

Anticancer and Anti-inflammatory Derivatives

- Compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide): Exhibits potent anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cells, alongside anti-inflammatory and analgesic effects. The 4-chlorophenyl and nitro groups enhance bioactivity .

Auxin Agonists and Herbicides

- WH7 and 2,4-D (2,4-dichlorophenoxyacetic acid): Both act as auxin mimics, but WH7’s acetamide group provides higher specificity for plant growth modulation compared to 2,4-D’s carboxylic acid .

Critical Analysis of Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chlorine at the 4-position (common in Ani9, WH7, and the target compound) enhances metabolic stability and receptor binding affinity.

- Acetamide Substitutents : Bulky or aromatic groups (e.g., 3-acetylphenyl in the target compound) may improve membrane permeability but could reduce solubility.

- Contradictory Activities : Despite structural similarities, Ani9 and WH7 exhibit divergent biological roles (ion channel inhibition vs. auxin signaling), underscoring the importance of nitrogen substituent chemistry .

Q & A

Q. Data Contradiction Analysis :

- Some studies report reduced activity with bulky substituents (e.g., nitro groups), while others note improved persistence in soil. These discrepancies arise from differences in assay systems (in vitro vs. field trials) and target species .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 81.9° between acetamide and chlorophenyl groups) .

- NMR spectroscopy : ¹H NMR peaks at δ 2.5–2.7 ppm (acetyl protons) and δ 6.8–7.4 ppm (aromatic protons) confirm structural integrity .

- FTIR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C ether linkage) validate functional groups .

Advanced: How can computational modeling predict environmental degradation pathways of this compound?

Answer:

- QSAR models : Predict hydrolysis half-lives (t₁/₂) based on electron-withdrawing substituents. For example, chloro groups increase t₁/₂ in aquatic systems to >30 days .

- Molecular dynamics simulations : Simulate interactions with soil enzymes (e.g., cytochrome P450) to identify potential metabolites .

| Parameter | Value | Method |

|---|---|---|

| LogP (octanol-water) | 3.2 | QSAR |

| Hydrolysis t₁/₂ (pH 7) | 45 days | EPI Suite |

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can researchers resolve contradictions in reported crystal packing patterns of structurally related acetamides?

Answer:

Discrepancies in molecular packing (e.g., hydrogen-bonding networks) arise from polymorphism or solvent effects. Strategies include:

- Temperature-controlled crystallization : Slow evaporation from toluene yields more stable polymorphs .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H···O vs. C–H···π contacts) to explain packing variations .

Advanced: What experimental designs are optimal for evaluating structure-activity relationships (SAR) in auxin-like analogs?

Answer:

- High-throughput screening : Test 10,000+ compounds for root growth inhibition in Arabidopsis .

- Gene expression profiling : Use RT-qPCR to measure auxin-responsive genes (e.g., IAA19) post-treatment .

- Analog synthesis : Systematically vary substituents (e.g., replacing chloro with fluoro) and assess EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.